molecular formula C13H14ClNO3 B2622766 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide CAS No. 2411266-82-3

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide

Cat. No.: B2622766
CAS No.: 2411266-82-3
M. Wt: 267.71
InChI Key: MPNSWCDPKOOMPZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide is an organic compound that features a unique combination of a chloroacetamide group and a 2,3-dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclopropyl or benzodioxin moieties.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with modified ring structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide: Similar structure but with a methyl group on the cyclopropyl ring.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the chloro group, resulting in different reactivity and applications.

Uniqueness

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide is unique due to the presence of both the chloroacetamide and benzodioxin moieties, which confer distinct chemical properties and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-8-12(16)15-13(3-4-13)9-1-2-10-11(7-9)18-6-5-17-10/h1-2,7H,3-6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNSWCDPKOOMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCCO3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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